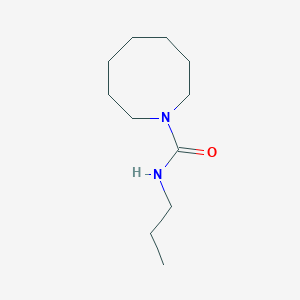![molecular formula C16H22N2O B7460777 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol, also known as PYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PYMA is a derivative of adamantane, a hydrocarbon that is used as a starting material for the synthesis of antiviral and antitumor drugs. The pyridine and amino groups in PYMA make it a versatile compound that can be used for a variety of purposes.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in viral replication and cancer cell growth. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been shown to inhibit the activity of neuraminidase, an enzyme that is essential for the replication of the influenza virus. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines in vitro, which could make it a potential treatment for inflammatory diseases. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to increase the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol in lab experiments is its versatility. It can be used for a variety of purposes, including as an antiviral agent, an anticancer agent, and a fluorescent probe. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is relatively easy to synthesize and purify. However, one limitation of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Future Directions
There are a number of future directions for research on 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. One area of focus could be on optimizing its use as an antiviral agent, particularly against emerging strains of the influenza virus. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes that it may inhibit. Finally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol could be studied for its potential use in other applications, such as in the development of new fluorescent probes for imaging cells.
Synthesis Methods
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol can be synthesized using a variety of methods, including the reaction of 2-chloromethylpyridine with 1-adamantanol in the presence of a base such as sodium hydride. The resulting product can be purified using column chromatography to obtain pure 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. Other methods of synthesis include the reaction of 2-pyridinecarboxaldehyde with 1-adamantylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have antiviral properties, particularly against the influenza virus. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied for its potential use as a fluorescent probe for imaging cells.
properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-8-12-5-13(9-16)7-15(6-12,11-16)18-10-14-3-1-2-4-17-14/h1-4,12-13,18-19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIWWMJSNFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)




![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)

